molecular formula C11H22N2O B7460799 N-propylazocane-1-carboxamide

N-propylazocane-1-carboxamide

Cat. No.: B7460799
M. Wt: 198.31 g/mol
InChI Key: PRSXIHQDJFLQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-propylazocane-1-carboxamide is a chemical compound belonging to the class of carboxamides Carboxamides are organic compounds characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propylazocane-1-carboxamide typically involves the amidation of a carboxylic acid substrate with a suitable amine. One common method is the catalytic amidation of carboxylic acids. This process can be carried out using various catalysts and reagents to facilitate the formation of the amide bond. For instance, the use of 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) as a catalyst has been reported to yield good results .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes using efficient catalytic systems. The choice of catalysts and reaction conditions is crucial to optimize yield and purity. Additionally, the use of continuous flow reactors and automated systems can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-propylazocane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can replace specific functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The choice of reagents and conditions depends on the desired transformation and the specific functional groups present in the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-propylazocane-1-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

    Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound has potential applications in drug development and medicinal chemistry. Its structure can be modified to create derivatives with specific pharmacological properties.

    Industry: this compound is used in the production of various industrial chemicals and materials. Its versatility makes it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism of action of N-propylazocane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-propylazocane-1-carboxamide include other carboxamides and related derivatives. Examples include:

Uniqueness

This compound is unique due to its specific structural features and reactivity. Its propyl group and azocane ring contribute to its distinct chemical properties, making it suitable for various applications that other carboxamides may not fulfill.

Properties

IUPAC Name

N-propylazocane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-2-8-12-11(14)13-9-6-4-3-5-7-10-13/h2-10H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSXIHQDJFLQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.